3',4'-Difluoroacetophenone

Catalog No.
S705322
CAS No.
369-33-5
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Difluoroacetophenone

CAS Number

369-33-5

Product Name

3',4'-Difluoroacetophenone

IUPAC Name

1-(3,4-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3

InChI Key

VWJSSJFLXRMYNV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)F

3',4'-Difluoroacetophenone is an organic compound with the molecular formula C₈H₆F₂O and a molecular weight of 156.1294 g/mol. It features a phenyl group substituted with two fluorine atoms at the 3' and 4' positions relative to the acetophenone moiety. The compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. It is known for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the fluorine substituents.

Synthesis of Organic Compounds

3',4'-Difluoroacetophenone serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. Its reactive ketone group allows for further chemical modifications, enabling the creation of diverse molecular structures with desired properties. For instance, a study published in the Journal of the American Chemical Society describes the synthesis of novel fluorinated diaryl sulfones using 3',4'-difluoroacetophenone as a starting material, demonstrating its potential application in the development of new drugs [].

Chemical Modification Studies

The presence of fluorine atoms on the aromatic ring of 3',4'-difluoroacetophenone introduces unique electronic and steric properties that can influence the reactivity of the molecule. This makes it a suitable candidate for studying the effects of fluorine substitution on various chemical reactions. Research published in Tetrahedron Letters explores the reactivity of 3',4'-difluoroacetophenone towards nucleophilic addition reactions, providing valuable insights into the reaction mechanisms and potential applications in organic synthesis [].

Typical of ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by reagents such as Grignard reagents or hydrides.
  • Electrophilic Substitution: The presence of fluorine atoms can direct electrophilic substitution reactions on the aromatic ring, influencing regioselectivity.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The biological activity of 3',4'-difluoroacetophenone has been studied for its potential pharmacological properties. It exhibits:

  • Antimicrobial Activity: Some studies suggest that it may possess antibacterial properties, making it a candidate for further research in medicinal chemistry.
  • Cytotoxic Effects: Preliminary investigations indicate that it could have cytotoxic effects on certain cancer cell lines, warranting further exploration into its mechanism of action.

3',4'-Difluoroacetophenone can be synthesized through several methods:

  • Fluorination of Acetophenone: Starting with acetophenone, fluorination can be achieved using fluorinating agents like sulfur tetrafluoride or via electrophilic aromatic substitution.
  • Condensation Reactions: It can also be synthesized through condensation reactions involving difluorobenzene derivatives and thiosemicarbazide, followed by cyclization and hydrolysis steps .

Due to its unique properties, 3',4'-difluoroacetophenone has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: Its reactive nature makes it useful in developing agrochemical products.
  • Material Science: It may also find applications in the development of fluorinated polymers and materials due to its stability and electronic properties.

Research on interaction studies involving 3',4'-difluoroacetophenone focuses on its binding affinity with biological targets, including enzymes and receptors. These studies are crucial for understanding its potential therapeutic uses and mechanisms of action. Investigations into how this compound interacts with cellular pathways are ongoing, particularly regarding its cytotoxic effects.

Several compounds are structurally similar to 3',4'-difluoroacetophenone, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
3',5'-DifluoroacetophenoneFluorine at positions 3' and 5'Different regioselectivity in reactions
2',4'-DifluoroacetophenoneFluorine at positions 2' and 4'Potentially different biological activity
AcetophenoneNo fluorine substituentsBaseline for comparison in reactivity
4-FluoroacetophenoneFluorine at position 4More common in pharmaceutical applications

3',4'-Difluoroacetophenone stands out due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and biological interactions compared to other similar compounds. This unique substitution pattern enhances its potential as a versatile building block in chemical synthesis.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

369-33-5

Wikipedia

3',4'-Difluoroacetophenone

Dates

Modify: 2023-08-15

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